molecular formula C14H31K2NO6P2 B12673969 Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94230-67-8

Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12673969
CAS No.: 94230-67-8
M. Wt: 449.54 g/mol
InChI Key: YDKVFTAAWODGHT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H34KNO6P2. It is known for its unique structure, which includes a dodecyl group attached to a bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with phosphorous acid to form the bisphosphonate structure. The reaction conditions usually involve heating the reactants in an aqueous solution under controlled pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential use in bone resorption disorders and as a drug delivery agent.

    Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological macromolecules. The bisphosphonate moiety binds strongly to metal ions, forming stable complexes. In biological systems, it inhibits enzymes involved in bone resorption by binding to the active sites and preventing substrate access. This mechanism is similar to other bisphosphonates used in osteoporosis therapy .

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
  • Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
  • Dipotassium dihydrogen ((decylimino)bis(methylene))bisphosphonate

Uniqueness

Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its longer dodecyl chain, which imparts different solubility and interaction properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in detergents and surfactants.

Properties

CAS No.

94230-67-8

Molecular Formula

C14H31K2NO6P2

Molecular Weight

449.54 g/mol

IUPAC Name

dipotassium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C14H33NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2

InChI Key

YDKVFTAAWODGHT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.